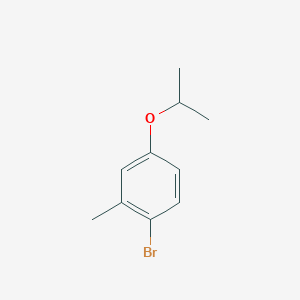
2-Bromo-5-isopropoxytoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-isopropoxytoluene is an organic compound with the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol . It is a brominated derivative of toluene, characterized by the presence of a bromine atom at the second position and an isopropoxy group at the fifth position on the benzene ring. This compound is used in various chemical synthesis processes and has applications in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-isopropoxytoluene typically involves the bromination of 5-isopropoxytoluene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-isopropoxytoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted toluenes.
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Hydrogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Bromo-5-isopropoxytoluene is used in scientific research for various purposes:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules for pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into potential therapeutic agents often involves this compound as an intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-isopropoxytoluene involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, facilitating various substitution reactions. The isopropoxy group can also participate in reactions, influencing the compound’s overall reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
- 2-Bromo-4-isopropoxytoluene
- 2-Bromo-6-isopropoxytoluene
- 2-Chloro-5-isopropoxytoluene
Comparison: 2-Bromo-5-isopropoxytoluene is unique due to the specific positioning of the bromine and isopropoxy groups, which influence its reactivity and the types of reactions it undergoes. Compared to its chloro analog, the bromine atom provides different reactivity patterns, making it suitable for specific synthetic applications .
Propiedades
IUPAC Name |
1-bromo-2-methyl-4-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQADIFNVMNUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dimethylphenyl)-2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2464909.png)
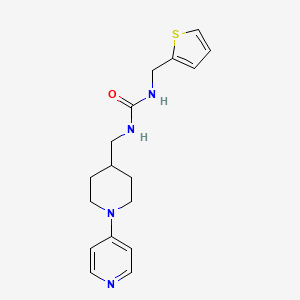
![3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2464912.png)
![2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2464913.png)
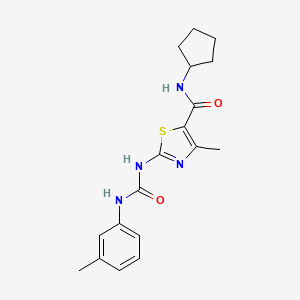
![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B2464915.png)
![(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide](/img/structure/B2464917.png)
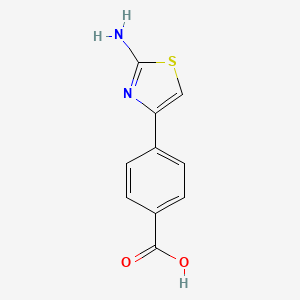
![6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine](/img/structure/B2464924.png)

![N-cyclohexyl-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B2464926.png)
![7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane](/img/structure/B2464927.png)
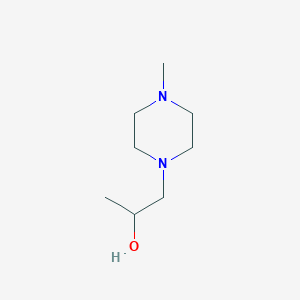
![N-[2,2-bis(furan-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2464931.png)
